
Silane, dimethyl(3-methyl-1-oxobutyl)phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, dimethyl(3-methyl-1-oxobutyl)phenyl- is a chemical compound with the molecular formula C13H20OSi. It is a member of the silane family, which are compounds containing silicon atoms bonded to hydrogen and/or organic groups. This particular compound is characterized by the presence of a phenyl group, a dimethyl group, and a 3-methyl-1-oxobutyl group attached to the silicon atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, dimethyl(3-methyl-1-oxobutyl)phenyl- typically involves the reaction of phenylsilane with appropriate organic reagents under controlled conditions. One common method is the hydrosilylation reaction, where phenylsilane reacts with an alkene or alkyne in the presence of a catalyst, such as platinum or rhodium complexes. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of Silane, dimethyl(3-methyl-1-oxobutyl)phenyl- may involve large-scale hydrosilylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, dimethyl(3-methyl-1-oxobutyl)phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes or silanols.
Substitution: Nucleophilic substitution reactions can replace the organic groups attached to the silicon atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles like alkoxides or amines are used in the presence of a base, often at room temperature.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes and silanols.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
Silane, dimethyl(3-methyl-1-oxobutyl)phenyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: Employed in the modification of biomolecules and surfaces for biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of Silane, dimethyl(3-methyl-1-oxobutyl)phenyl- involves its ability to form stable bonds with various substrates. The silicon atom can interact with different functional groups, facilitating the formation of siloxane bonds. These interactions are crucial in applications such as surface modification and material synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylsilane: Lacks the dimethyl and 3-methyl-1-oxobutyl groups.
Dimethylphenylsilane: Lacks the 3-methyl-1-oxobutyl group.
Trimethylsilane: Lacks the phenyl and 3-methyl-1-oxobutyl groups.
Uniqueness
Silane, dimethyl(3-methyl-1-oxobutyl)phenyl- is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it valuable in specialized applications where other silanes may not be suitable.
Propriétés
Numéro CAS |
199847-86-4 |
|---|---|
Formule moléculaire |
C13H20OSi |
Poids moléculaire |
220.38 g/mol |
Nom IUPAC |
1-[dimethyl(phenyl)silyl]-3-methylbutan-1-one |
InChI |
InChI=1S/C13H20OSi/c1-11(2)10-13(14)15(3,4)12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3 |
Clé InChI |
LNDWEKRMNVTDDT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(=O)[Si](C)(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


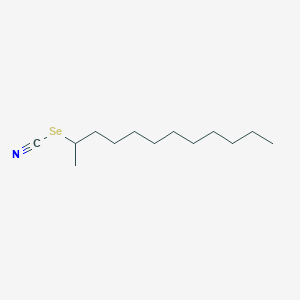
![N-[2,6-Bis(sulfanylidene)-1,2,3,6-tetrahydropyrimidin-4-yl]-N-methylglycine](/img/structure/B12567856.png)
![3-Azabicyclo[4.1.0]hepta-1(7),2,4-triene](/img/structure/B12567857.png)

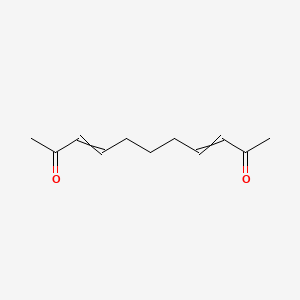
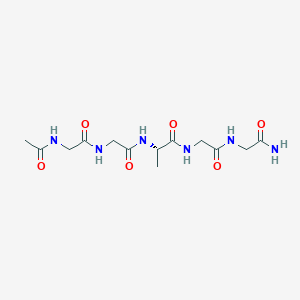
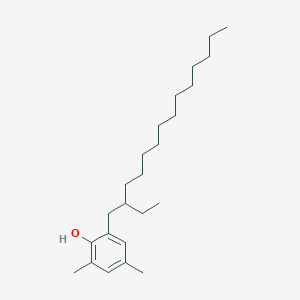
![2-({[(2-Methoxyphenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B12567881.png)
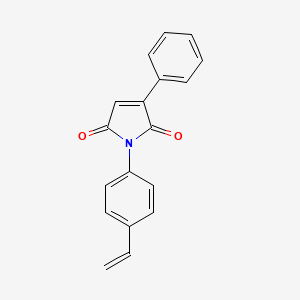
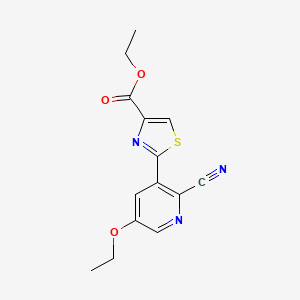
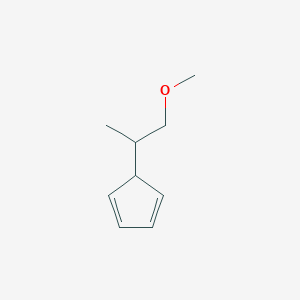
![1-(Butylamino)-3-[2-(ethenyloxy)ethoxy]propan-2-ol](/img/structure/B12567898.png)
![2-(3-Bromo-but-3-enyl)-[1,3]dioxolane](/img/structure/B12567904.png)
![3(2H)-Pyridinone, 1,6-dihydro-4-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12567909.png)
